molecular formula C16H16N2O6 B11683039 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11683039
M. Wt: 332.31 g/mol
InChI Key: SVVIWLIFTBNGFN-RQZCQDPDSA-N
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Description

4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a hydrazone linkage, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate typically involves the condensation of 2,6-dimethoxybenzaldehyde with furan-2-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting hydrazone is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The phenyl acetate moiety can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are being explored in medicinal chemistry. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The hydrazone linkage can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy acetate
  • Ethyl (2,6-dichloro-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate

Uniqueness

Compared to similar compounds, 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate stands out due to its specific combination of functional groups. The presence of both the furan ring and the phenyl acetate moiety provides unique reactivity and potential for diverse applications. Additionally, its hydrazone linkage offers versatility in chemical modifications and biological interactions.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

[4-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C16H16N2O6/c1-10(19)24-15-13(21-2)7-11(8-14(15)22-3)9-17-18-16(20)12-5-4-6-23-12/h4-9H,1-3H3,(H,18,20)/b17-9+

InChI Key

SVVIWLIFTBNGFN-RQZCQDPDSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=CC=CO2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=CC=CO2)OC

Origin of Product

United States

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